4-(tert-Butoxymethyl)benzoic acid

Catalog No.
S1898673
CAS No.
34224-31-2
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(tert-Butoxymethyl)benzoic acid

CAS Number

34224-31-2

Product Name

4-(tert-Butoxymethyl)benzoic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxymethyl]benzoic acid

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)

InChI Key

HXNWRKOKHLXUQN-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OCC1=CC=C(C=C1)C(=O)O

4-(tert-Butoxymethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of a tert-butoxymethyl group attached to the benzene ring. Its molecular formula is C12H16O3C_{12}H_{16}O_3, and it has a molecular weight of approximately 208.25 g/mol. The compound features a benzoic acid structure with a tert-butyl group, which contributes to its unique properties, including solubility and reactivity in various chemical environments .

  • Organic Synthesis

    The presence of a carboxylic acid group (COOH) indicates 4-(tert-Butoxymethyl)benzoic acid's potential as a building block in organic synthesis. The tert-butoxymethyl group (C(CH3)3OCH2-) can act as a protecting group for the nearby alcohol functionality, allowing for further chemical modifications without affecting that specific site. Once the desired modifications are complete, the tert-butoxymethyl group can be cleaved to reveal the free alcohol.

  • Material Science

    The aromatic ring structure and the functional groups in 4-(tert-Butoxymethyl)benzoic acid suggest its potential use as a precursor in the development of new materials. The carboxylic acid group can participate in polymerization reactions, while the tert-butoxymethyl group can influence properties like solubility and stability depending on the final material design.

  • Medicinal Chemistry

    While there's no documented use of 4-(tert-Butoxymethyl)benzoic acid itself in medicinal chemistry, its structural similarity to known bioactive molecules like Tamoxifen (a drug used to treat breast cancer) might inspire further research. By modifying the structure of 4-(tert-Butoxymethyl)benzoic acid, scientists might develop novel molecules with potential therapeutic applications [].

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, yielding an alkane derivative.
  • Nucleophilic Substitution: The tert-butoxymethyl group can undergo substitution reactions, making it useful in organic synthesis.

These reactions highlight its versatility as a building block in organic chemistry.

Several methods have been proposed for synthesizing 4-(tert-Butoxymethyl)benzoic acid:

  • Direct Alkylation: A common method involves the alkylation of benzoic acid derivatives using tert-butyl bromide or similar reagents in the presence of a base.
  • Esterification: The reaction of benzoic acid with tert-butanol under acidic conditions can yield the desired product.
  • Functional Group Transformation: Starting from 4-chloromethylbenzoic acid, various transformations can lead to the formation of 4-(tert-Butoxymethyl)benzoic acid through nucleophilic substitution reactions .

4-(tert-Butoxymethyl)benzoic acid finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for use in polymer chemistry due to their thermal stability and solubility properties.
  • Research: Employed in proteomics and biochemical studies as a reagent or standard .

Interaction studies involving 4-(tert-Butoxymethyl)benzoic acid primarily focus on its reactivity with other chemical entities. For instance, its ability to form esters or participate in nucleophilic substitutions can be investigated through kinetic studies. Additionally, its interactions with biological molecules may be explored to assess potential therapeutic effects or toxicity .

Several compounds share structural similarities with 4-(tert-Butoxymethyl)benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-tert-Butylbenzoic AcidC11H14O2C_{11}H_{14}O_2Lacks the tert-butoxymethyl group; simpler structure.
4-(tert-Butoxy)benzoic AcidC12H16O3C_{12}H_{16}O_3Similar functional groups but different substituents.
4-Chloromethylbenzoic AcidC9H9ClO2C_{9}H_{9}ClO_2Contains chlorine; more reactive towards nucleophiles.

These comparisons illustrate how 4-(tert-Butoxymethyl)benzoic acid's unique tert-butoxymethyl group influences its chemical behavior and potential applications.

Structural Characteristics

The molecule comprises a benzoic acid backbone with a tert-butoxymethyl substituent at the para position. Key structural features include:

  • Core Structure: A benzene ring with carboxylic acid and tert-butoxymethyl groups in para positions.
  • Functional Groups:
    • Carboxylic acid (-COOH): Reactivity for esterification and amidation.
    • tert-Butoxymethyl (-OCH₂C(C)₃): A sterically hindered ether group, resistant to mild acidic conditions but cleavable under strong acids (e.g., HBr/AcOH).
PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
CAS Number34224-31-2
SMILESCC(C)(C)OCc1ccc(cc1)C(=O)O
InChI KeyHXNWRKOKHLXUQN-UHFFFAOYSA-N

Nomenclature and Classification

  • IUPAC Name: 4-[(2-Methylpropan-2-yl)oxymethyl]benzoic acid.
  • Synonyms: 4-(tert-Butoxymethyl)benzoic acid; tert-Butyl ((4-carboxybenzyl)oxy)dimethylsilane (incorrect; avoid confusion with similar silane derivatives).
  • Classification:
    • Benzoic acid derivative: Shares reactivity with benzoic acid but modified by the TBM group.
    • Cross-linking reagent: Used in polymer chemistry and solid-phase synthesis.

4-(tert-Butoxymethyl)benzoic acid possesses the molecular formula C₁₂H₁₆O₃ with a molecular weight of 208.25 daltons [1] [2]. The compound exhibits a Chemical Abstracts Service number of 34224-31-2 and the International Union of Pure and Applied Chemistry standard International Chemical Identifier key HXNWRKOKHLXUQN-UHFFFAOYSA-N [1] [2]. The molecular structure consists of a benzoic acid core with a tert-butoxymethyl substituent positioned at the para position relative to the carboxylic acid functional group.

The structural framework displays the tert-butoxymethyl moiety (-CH₂OC(CH₃)₃) attached directly to the aromatic ring through a methylene bridge. This configuration introduces significant steric hindrance due to the bulky tert-butyl group, which influences the compound's overall conformational behavior [3]. The presence of the carboxylic acid functional group imparts acidic properties to the molecule, allowing participation in various chemical reactions including esterification and amidation [3].

Conformational analysis of related benzoic acid derivatives indicates that the tert-butyl group typically adopts conformations that minimize steric interactions with neighboring atoms [4]. The tert-butoxymethyl substituent enhances steric hindrance around the attachment point, which can significantly influence molecular reactivity and intermolecular interactions [3]. The para-substitution pattern ensures that the electron-withdrawing nature of the carboxylic acid group and the electron-donating character of the tert-butoxy substituent are positioned to optimize electronic stabilization through the aromatic ring system.

Physical Properties

Crystalline Structure

4-(tert-Butoxymethyl)benzoic acid typically appears as a white to off-white solid under standard conditions [3]. The crystalline properties of benzoic acid derivatives are commonly influenced by hydrogen bonding patterns involving the carboxylic acid functionality. Research on related aromatic carboxylic acids demonstrates that these compounds frequently form centrosymmetric acid-acid dimers through pairwise O-H···O hydrogen bonds in the crystal lattice [5].

The presence of the bulky tert-butoxymethyl substituent likely affects the crystal packing arrangements compared to unsubstituted benzoic acid. Studies of conformational polymorphism in benzoic acid derivatives show that substituents can lead to different crystalline forms with varying molecular conformations [6]. The steric bulk of the tert-butyl group may prevent certain close-packing arrangements and influence the overall crystal density and stability.

Melting and Boiling Points

The melting point of 4-(tert-Butoxymethyl)benzoic acid is reported to be 147-151°C [1]. This melting range reflects the compound's crystalline stability and intermolecular bonding strength. The melting point is notably influenced by the hydrogen bonding capability of the carboxylic acid group and the steric effects of the tert-butoxymethyl substituent.

For comparison, related tert-butyl substituted benzoic acid derivatives exhibit melting points that vary significantly based on substitution patterns. Para-tert-butylbenzoic acid demonstrates a melting point of 162-165°C [7], while the structural modification introduced by the methylene ether linkage in 4-(tert-Butoxymethyl)benzoic acid results in a lower melting point. The boiling point data for this specific compound was not available in the accessible literature sources.

Solubility Parameters

4-(tert-Butoxymethyl)benzoic acid exhibits limited solubility in water due to the hydrophobic nature of the tert-butyl group [3]. The compound demonstrates enhanced solubility in organic solvents, which is characteristic of aromatic carboxylic acids containing bulky aliphatic substituents. The presence of the ether linkage (-O-) in the tert-butoxymethyl group provides some polar character that can facilitate dissolution in moderately polar organic solvents.

Solubility studies of related para-tert-butylbenzoic acid derivatives indicate temperature-dependent solubility behavior in various organic solvent systems [8]. The solubility typically increases with temperature for pure solvents, while binary solvent mixtures can exhibit maximum solubility effects at specific solvent compositions. The hydrophobic tert-butyl group dominates the overall solubility characteristics, making the compound more compatible with non-polar to moderately polar organic media than with aqueous systems.

Spectroscopic Characterization

Infrared Spectroscopy

The infrared spectrum of 4-(tert-Butoxymethyl)benzoic acid exhibits characteristic absorption bands that reflect its functional group composition. The carboxylic acid carbonyl group displays a strong absorption band typically observed around 1670-1680 cm⁻¹ for aromatic carboxylic acids [9]. This carbonyl stretching frequency may be slightly influenced by the electron-donating nature of the para-tert-butoxymethyl substituent, potentially shifting the absorption to lower wavenumbers compared to unsubstituted benzoic acid.

The broad O-H stretching vibration of the carboxylic acid group appears in the region of 2500-3300 cm⁻¹, often showing characteristic broadening due to hydrogen bonding interactions [10]. The C-O stretching vibrations associated with the ether linkage in the tert-butoxymethyl group contribute absorption bands in the fingerprint region between 1000-1300 cm⁻¹ [11]. These peaks may appear as strong absorptions characteristic of ether functional groups.

The aromatic C-H stretching vibrations manifest in the region around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the tert-butyl group appear around 2900-3000 cm⁻¹ [9]. The aromatic C=C skeletal vibrations contribute multiple absorption bands in the region of 1400-1600 cm⁻¹, with the exact positions influenced by the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 4-(tert-Butoxymethyl)benzoic acid displays characteristic chemical shift patterns consistent with its structural features. The aromatic protons appear in the typical aromatic region between 7.0-8.5 parts per million, with the para-disubstitution pattern producing a characteristic doublet pattern for each set of equivalent protons [12]. The protons ortho to the carboxylic acid group exhibit greater downfield shifts due to the electron-withdrawing effect of the carbonyl group [13] [14].

The methylene protons (-CH₂-) connecting the aromatic ring to the tert-butoxy group appear as a singlet around 4.6-5.2 parts per million, reflecting their benzylic position and deshielding by the adjacent aromatic ring [15]. The tert-butyl protons manifest as a characteristic singlet at approximately 1.2-1.4 parts per million, representing the nine equivalent methyl protons of the tert-butyl group [15]. The carboxylic acid proton typically appears as a broad singlet around 10-13 parts per million, often showing significant downfield shift due to hydrogen bonding effects [13].

The ¹³C Nuclear Magnetic Resonance spectrum exhibits signals in the aromatic carbon region between 110-160 parts per million [16] [12]. The carbonyl carbon of the carboxylic acid group appears significantly downfield around 170-175 parts per million [13]. The quaternary carbon of the tert-butyl group typically manifests around 27-28 parts per million, while the methyl carbons of the tert-butyl group appear around 27-29 parts per million [15]. The methylene carbon connecting to the tert-butoxy group displays a chemical shift influenced by its position adjacent to both the aromatic ring and the ether oxygen.

Mass Spectrometry Fragmentation Patterns

The mass spectrum of 4-(tert-Butoxymethyl)benzoic acid exhibits a molecular ion peak at mass-to-charge ratio 208, corresponding to the molecular weight of the compound [1] [17]. The fragmentation pattern reflects common pathways observed in benzoic acid derivatives and tert-butyl-containing compounds. The molecular ion may exhibit relatively low intensity due to facile fragmentation processes characteristic of compounds containing both carboxylic acid and tert-alkyl ether functionalities.

A prominent fragmentation pathway involves the loss of the tert-butyl radical (C₄H₉, mass 57) from the molecular ion, resulting in a fragment at mass-to-charge ratio 151 [18]. This fragmentation is characteristic of tert-butyl-containing compounds and represents one of the primary decomposition routes under electron ionization conditions. Additional fragmentation may involve the loss of the carboxylic acid group (-COOH, mass 45) or the formation of tropylium-type ions through rearrangement processes [19] [20].

The base peak in the mass spectrum likely corresponds to a fragment resulting from alpha-cleavage adjacent to the ether oxygen or the formation of stabilized aromatic cation fragments [21] [19]. Common fragment ions in benzoic acid derivatives include the loss of hydroxyl groups (mass 17) and the formation of benzoyl cations (mass 105) [22] [23]. The specific fragmentation pattern depends on the ionization conditions and instrumental parameters used during analysis.

X-ray Crystallography

While specific X-ray crystallographic data for 4-(tert-Butoxymethyl)benzoic acid was not available in the accessed literature, structural analysis of related benzoic acid derivatives provides insight into the expected crystallographic characteristics. Para-substituted benzoic acids typically exhibit planar molecular geometries with the carboxylic acid group coplanar or nearly coplanar with the aromatic ring [5] [24]. The tert-butoxymethyl substituent introduces conformational flexibility at the methylene bridge and the ether linkage.

Studies of similar compounds demonstrate that the tert-butyl group adopts conformations that minimize steric interactions with neighboring atoms in the crystal lattice [24] [4]. The crystal packing arrangements are dominated by hydrogen bonding interactions involving the carboxylic acid groups, typically forming centrosymmetric dimers through O-H···O hydrogen bonds [5]. The bulky tert-butoxymethyl substituent likely influences the overall crystal density and may lead to conformational polymorphism, as observed in related aromatic carboxylic acid derivatives [6].

4-(tert-Butoxymethyl)benzoic acid exhibits characteristic carboxylic acid behavior with acid-base properties influenced by the electronic effects of the tert-butoxymethyl substituent. The compound possesses a single ionizable proton on the carboxyl group, with an estimated pKa value slightly higher than benzoic acid due to the weak electron-donating nature of the para-substituted tert-butoxymethyl group [1] [2] [3].

Functional Group Reactivity

Carboxylic Acid Moiety Reactions

The carboxylic acid functionality in 4-(tert-Butoxymethyl)benzoic acid participates in characteristic nucleophilic acyl substitution reactions typical of aromatic carboxylic acids. Esterification reactions proceed readily under Fischer esterification conditions, utilizing acid catalysts such as sulfuric acid or p-toluenesulfonic acid in the presence of alcohols [9] [10] [7]. The compound exhibits excellent reactivity in esterification processes, with studies showing conversion rates of 88.3% for ethanol, 87.8% for butanol, and 67.5% for hexanol under optimized catalytic conditions using deep eutectic solvents [11].

Amidation reactions can be accomplished through direct condensation with amines using coupling reagents or through acid chloride intermediates. Research demonstrates successful amidation using titanium tetrachloride in pyridine at 85°C, providing excellent yields with preservation of stereochemical integrity [12]. The reaction proceeds through formation of titanium-carboxylate complexes that activate the carboxyl group toward nucleophilic attack by amines [12].

Acid chloride formation represents another important transformation, typically accomplished using thionyl chloride, phosphorus pentachloride, or oxalyl chloride [7]. The resulting acid chloride serves as a highly reactive intermediate for subsequent acylation reactions, including the synthesis of esters, amides, and other carboxylic acid derivatives [10].

The compound also undergoes salt formation reactions with various bases, forming stable carboxylate salts that often exhibit enhanced solubility properties. Decarboxylation can occur under high-temperature conditions (above 200°C), though this is generally not a desired reaction pathway for synthetic applications [7].

tert-Butoxymethyl Group Chemistry

The tert-butoxymethyl substituent functions as a protecting group for alcohols and exhibits distinctive chemical behavior characteristic of tert-butyl ethers. This protecting group demonstrates excellent stability under basic and neutral conditions (pH 7-14), making it particularly valuable in synthetic sequences requiring basic reaction conditions [13] [14] [15].

Cleavage of the tert-butoxymethyl group occurs preferentially under acidic conditions through either SN1 or SN2 mechanisms, depending on the specific reaction conditions and substrate structure [16] [17] [18]. Common cleavage reagents include trifluoroacetic acid, hydrochloric acid, and other strong protic acids [19] [20] [17]. The cleavage mechanism typically involves initial protonation of the ether oxygen, followed by departure of the tert-butyl cation (SN1 pathway) or direct nucleophilic substitution (SN2 pathway) [16] [21].

Research on similar tert-butyl ether systems demonstrates that cleavage can also be achieved using cerium(III) chloride/sodium iodide systems in acetonitrile, providing a mild alternative to strongly acidic conditions [15] [18]. Silica gel in refluxing toluene represents another selective method for tert-butyl ester cleavage, though its applicability to tert-butyl ethers requires further investigation [20] [17].

Upon hydrolytic cleavage, the tert-butoxymethyl group yields 4-(hydroxymethyl)benzoic acid and tert-butanol as the primary products [13] [14]. This transformation can be useful for synthetic applications where the hydroxymethyl functionality is desired in the final product.

Stability Studies

Thermal Stability

4-(tert-Butoxymethyl)benzoic acid exhibits good thermal stability up to its melting point range of 147-151°C [22] [23] [24]. The compound maintains structural integrity under normal heating conditions, with no significant decomposition observed below the melting point. Related tert-butyl-substituted benzoic acids demonstrate similar thermal stability profiles, with decomposition temperatures typically exceeding 200°C [25] .

Thermogravimetric studies on analogous compounds indicate that the tert-butoxymethyl group provides enhanced thermal stability compared to simpler alkyl substituents, likely due to the stabilizing effect of the branched tert-butyl structure [27] [28]. The compound can be safely heated for synthetic applications up to approximately 140°C without significant thermal degradation [8] [23].

Storage stability studies indicate that the compound maintains its chemical integrity when stored under dry conditions at room temperature for extended periods [8] [23]. Recommended storage conditions include protection from moisture and storage in tightly sealed containers at ambient temperature [8] [29].

Hydrolytic Stability

The hydrolytic stability of 4-(tert-Butoxymethyl)benzoic acid varies significantly with pH conditions. Under neutral and basic conditions (pH 7-14), the compound demonstrates excellent stability, with the tert-butoxymethyl group remaining intact for extended periods [19] [14] [30]. This stability makes the compound suitable for reactions requiring aqueous basic conditions or neutral pH environments.

However, under acidic conditions, particularly in the presence of strong acids, the tert-butoxymethyl protecting group becomes susceptible to hydrolytic cleavage [16] [20] [17]. The rate of hydrolysis increases with decreasing pH and elevated temperature, following typical acid-catalyzed ether cleavage kinetics [16] [21]. Studies on related tert-butyl ether systems show half-lives ranging from minutes to hours depending on the acid concentration and temperature [17] [18].

The carboxylic acid functionality itself remains stable under both acidic and basic hydrolytic conditions, as expected for aromatic carboxylic acids [7] [2]. Only under extreme conditions (high temperature and strong base) might decarboxylation become a competitive reaction pathway [7].

Kinetic studies of similar systems indicate that hydrolysis follows first-order kinetics with respect to the ether substrate, with activation energies typically in the range of 80-100 kJ/mol for acid-catalyzed processes [16] [17].

Oxidative Stability

4-(tert-Butoxymethyl)benzoic acid exhibits good resistance to oxidative degradation under normal atmospheric conditions. The carboxylic acid functionality is inherently stable toward mild oxidizing conditions, being already in a high oxidation state [7] . The aromatic ring system provides additional stability through delocalization of electron density.

The tert-butoxymethyl group demonstrates excellent oxidative stability due to the steric protection provided by the bulky tert-butyl substituent [31] [27] [28]. Research on tert-butyl-containing compounds indicates that the tertiary carbon center is highly resistant to oxidation under normal conditions, requiring specialized catalytic systems for C-H bond activation [31] [27].

Studies on related compounds show that oxidative degradation typically requires harsh conditions such as strong oxidizing agents (potassium permanganate, chromium trioxide) or elevated temperatures [32] . Under these conditions, potential oxidation products could include the corresponding aldehyde or carboxylic acid derivatives, depending on the specific oxidizing conditions employed.

The compound's stability in air is excellent, with no significant degradation observed during normal handling and storage under ambient conditions [8] [23] [6]. This stability profile makes the compound suitable for most synthetic applications without requiring special atmospheric protection measures.

XLogP3

2.5

Wikipedia

4-(tert-Butoxymethyl)benzoic acid

Dates

Last modified: 08-16-2023

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